molecular formula C18H16N4O3 B2701264 N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-93-8

N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No.: B2701264
CAS No.: 321570-93-8
M. Wt: 336.351
InChI Key: DIZPSQDTBTVPMP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a synthetic organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a nitro group, a pyrazole ring, and a dimethylphenyl group attached to a benzenecarboxamide core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the nitro-substituted pyrazole with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products

    Reduction: Formation of N-(3,4-dimethylphenyl)-3-amino-4-(1H-pyrazol-1-yl)benzenecarboxamide.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

    Coupling: Biaryl derivatives with extended conjugation.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential pharmacological properties. The presence of the nitro group and the pyrazole ring suggests it may have activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. For example, compounds with similar structures have shown anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or dyes, due to its aromatic nature and functional groups that allow for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-3-nitrobenzenecarboxamide: Lacks the pyrazole ring, which may reduce its biological activity.

    N-(3,4-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzenecarboxamide: Lacks the nitro group, which may affect its reactivity and potential pharmacological properties.

    N-(3,4-dimethylphenyl)-3-amino-4-(1H-pyrazol-1-yl)benzenecarboxamide: The amino group instead of the nitro group may alter its biological activity and chemical reactivity.

Uniqueness

N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is unique due to the combination of the nitro group, pyrazole ring, and dimethylphenyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-4-6-15(10-13(12)2)20-18(23)14-5-7-16(17(11-14)22(24)25)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZPSQDTBTVPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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